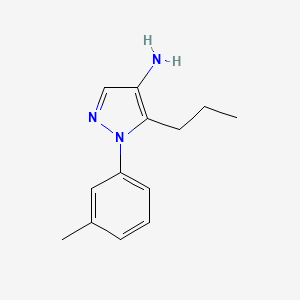

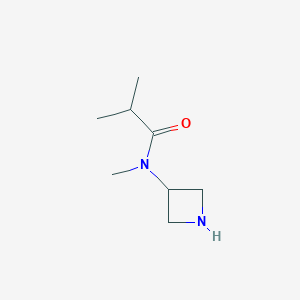

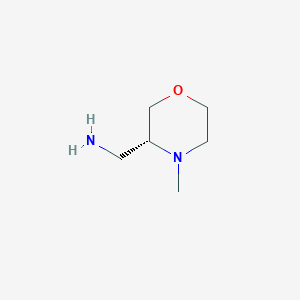

(R)-4-Methyl-3-(aminomethyl)morpholine

説明

“®-4-Methyl-3-(aminomethyl)morpholine” is a specific enantiomer of a morpholine derivative. Morpholine is a common six-membered heterocyclic compound, containing both nitrogen and oxygen atoms . It is widely used in various fields due to its unique chemical structure and properties .

Synthesis Analysis

The synthesis of morpholines has been a topic of significant research. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

Morpholine is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms . This gives rise to two possible conformers where the N–H bond lies either axial or equatorial .Chemical Reactions Analysis

Morpholines have been synthesized through various chemical reactions, including coupling, cyclization, and reduction reactions . The use of vinyl sulfonium salts has been outlined for the synthesis of morpholines and related compounds .科学的研究の応用

SR141716A and WIN 55,212-2 Interaction

A study explored the effects of SR141716A and WIN 55,212-2 on guanosine-5'-O-(3-[35S]thio)triphosphate binding in human cannabinoid CB1 receptor-transfected cells. WIN 55,212-2 stimulated binding above basal levels, indicating agonist activity, whereas SR141716A produced a decrease, demonstrating its inverse agonist behavior in this system (Landsman et al., 1997).

Anticonvulsant Activity of 3-Aminopyrroles

Research on the synthesis of new 3-aminopyrroles, including steps involving morpholine, revealed several compounds with significant anticonvulsant activity. 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester was particularly notable for its effectiveness and lack of neurotoxicity, suggesting potential applications in seizure management (Unverferth et al., 1998).

Synthesis and SAR of Melanin-Concentrating Hormone Receptor 1 Antagonists

A study focused on the development of 3-aminomethylquinoline derivatives as antagonists for the human MCH receptor 1. Efforts to reduce hERG K(+) channel inhibition led to the discovery of a compound with potent inhibitory activity against hMCHR1 and the ability to suppress food intake in diet-induced obesity rats, showcasing the potential for obesity treatment (Kasai et al., 2012).

Aminomethylation of Imidazoheterocycles

The aminomethylation of imidazopyridines with morpholine under certain conditions was reported, representing a new methodology for synthesizing aminomethylated derivatives. This protocol could be significant for mild reaction condition synthesis in various chemical and pharmaceutical applications (Mondal et al., 2017).

Safety and Hazards

将来の方向性

Recent advances in the synthesis of morpholines have focused on the development of more efficient and economical asymmetric catalytic methods . Asymmetric hydrogenation of unsaturated morpholines has been developed, allowing for the synthesis of a variety of 2-substituted chiral morpholines . This suggests that future research may continue to explore and refine these methods, potentially opening up new possibilities for the synthesis and application of morpholine derivatives.

特性

IUPAC Name |

[(3R)-4-methylmorpholin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKGAFHSAMMJKY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)